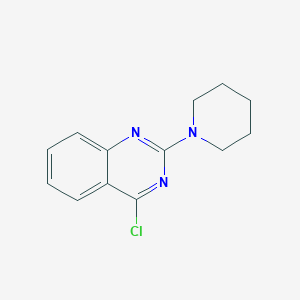

4-Chloro-2-(piperidin-1-yl)quinazoline

Description

BenchChem offers high-quality 4-Chloro-2-(piperidin-1-yl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(piperidin-1-yl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-piperidin-1-ylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)15-13(16-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHLTIZFIITQHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 4-Chloro-2-(piperidin-1-yl)quinazoline

Executive Summary: The "Reverse Isomer" Challenge

4-Chloro-2-(piperidin-1-yl)quinazoline (CAS 134962-82-6) is a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., EGFR, VEGFR) and G-protein coupled receptor (GPCR) modulators.

Critical Technical Insight: Researchers frequently encounter a "regioselectivity trap" when attempting to synthesize this molecule.[1] Direct nucleophilic substitution of 2,4-dichloroquinazoline with piperidine fails to yield this target as the major product. Due to the alpha-nitrogen effect and LUMO coefficients, the C4 position is significantly more electrophilic than C2. Consequently, direct amination yields the isomer 2-chloro-4-(piperidin-1-yl)quinazoline.

This guide outlines the validated "Lactam Route" , a stepwise protocol that ensures the correct installation of the piperidine motif at C2 prior to activating the C4 position.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 134962-82-6 |

| IUPAC Name | 4-Chloro-2-(piperidin-1-yl)quinazoline |

| Molecular Formula | C₁₃H₁₄ClN₃ |

| Molecular Weight | 247.72 g/mol |

| SMILES | ClC1=NC(N2CCCCC2)=NC3=CC=CC=C13 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in water |

| Storage | -20°C, Hygroscopic (Store under Argon/Nitrogen) |

| Stability | C4-Cl is hydrolytically labile; susceptible to hydrolysis to the quinazolinone in moist air. |

Synthetic Logic & Regioselectivity

To successfully synthesize CAS 134962-82-6, one must bypass the natural reactivity preference of the quinazoline ring.

The Regioselectivity Trap (What NOT to do)

In 2,4-dichloroquinazoline, the C4 carbon is highly electron-deficient. Kinetic studies confirm that nucleophilic attack at C4 is orders of magnitude faster than at C2.

-

Reaction: 2,4-Dichloroquinazoline + Piperidine (1 eq)

-

Result: >95% 2-chloro-4-(piperidin-1-yl)quinazoline (Wrong Isomer).

The Validated "Lactam Route"

To force substitution at C2, we must first "mask" C4. The most robust strategy involves using a C4-carbonyl (lactam) which is not a leaving group under standard nucleophilic conditions, allowing substitution at the C2-chloride. Once the C2-piperidine is installed, the C4-lactam is converted back to a chloride using a chlorinating agent.

Figure 1: Synthetic workflow contrasting the regioselectivity trap (Red) with the correct stepwise lactam route (Green).

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Piperidin-1-yl)quinazolin-4(3H)-one

This intermediate is the critical "pivot point" of the synthesis.

-

Precursor: 2-Chloroquinazolin-4(3H)-one (commercially available or prepared via partial hydrolysis of 2,4-dichloroquinazoline).

-

Reagents: Piperidine (3.0 eq), Ethanol (solvent).

-

Protocol:

-

Suspend 2-chloroquinazolin-4(3H)-one (10 mmol) in Ethanol (50 mL).

-

Add Piperidine (30 mmol) dropwise. Note: Excess amine acts as a base to scavenge HCl.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf spot.

-

Cool to room temperature. The product often precipitates.

-

Pour into ice-water (100 mL) and stir for 30 minutes.

-

Filter the solid, wash with water and cold ethanol.

-

Yield Expectation: 85-90%.

-

Step 2: Chlorination to 4-Chloro-2-(piperidin-1-yl)quinazoline

This step activates the C4 position. Safety Warning: POCl3 is highly corrosive and reacts violently with water.

-

Reagents: Phosphorus Oxychloride (POCl3, neat or 5-10 eq), N,N-Diethylaniline (catalytic/base).

-

Protocol:

-

Place dried 2-(piperidin-1-yl)quinazolin-4(3H)-one (5 mmol) in a round-bottom flask under Argon.

-

Add POCl3 (15 mL). Add N,N-Diethylaniline (0.5 mL) to catalyze the reaction.

-

Heat to reflux (approx. 105°C) for 2–3 hours. The suspension should become a clear solution.

-

Workup (Critical): Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

-

Dissolve the residue in dry DCM (50 mL).

-

Slowly pour the DCM solution into a stirred mixture of ice and saturated NaHCO3. Caution: Vigorous gas evolution. Maintain pH > 7.

-

Separate the organic layer, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or perform flash chromatography (Hexane:EtOAc 9:1).

-

Characterization: 1H NMR should show the loss of the NH proton and a downfield shift of aromatic protons adjacent to C4.

-

Reactivity Profile & Applications

The 4-chloro substituent in CAS 134962-82-6 is a "privileged handle" for medicinal chemistry.[1]

-

S_NAr Reactivity: The C4-Cl is highly reactive toward anilines, phenols, and thiols under acidic or basic catalysis. This allows the rapid generation of libraries (e.g., 2-piperidinyl-4-anilinoquinazolines).

-

Suzuki-Miyaura Coupling: The C4-Cl can participate in Palladium-catalyzed cross-couplings to install aryl or heteroaryl groups.

-

Storage Stability: Unlike the 2,4-dichloro analog, the C2-piperidine ring donates electron density into the ring system, slightly stabilizing the C4-Cl bond against hydrolysis. However, prolonged exposure to moisture will revert the compound to the quinazolinone.

Figure 2: Downstream reactivity profile and application pathways.

References

-

Sigma-Aldrich. "4-chloro-2-(piperidin-1-yl)quinazoline Product Page." Merck KGaA. Accessed 2026. Link

-

BenchChem. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution." BenchChem Technical Guides. Link

-

PubChem. "2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one Compound Summary." National Library of Medicine. Link

-

MDPI Molecules. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules 2024, 29(24). Link

-

ChemicalBook. "Quinoxaline and Quinazoline Derivatives Melting Points and Properties." ChemicalBook Database. Link

Sources

Strategic Synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline: Regiocontrol and Process Optimization

Part 1: Executive Summary & Strategic Analysis

The Core Challenge: Regioselectivity in Quinazoline Scaffolds The synthesis of 4-chloro-2-(piperidin-1-yl)quinazoline presents a classic but deceptive challenge in heterocyclic chemistry: regiocontrol during nucleophilic aromatic substitution (SNAr) .

The most intuitive retrosynthetic disconnection—starting from 2,4-dichloroquinazoline—is a strategic trap . In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than the C2 position due to the specific nitrogen arrangement (α-nitrogen effect) and the lack of electron density at C4. Consequently, reacting 2,4-dichloroquinazoline with piperidine predominantly yields the wrong isomer: 4-(piperidin-1-yl)-2-chloroquinazoline .

To successfully synthesize the target (where the piperidine is at C2 and the chlorine is at C4), we must invert this reactivity or, more reliably, install the C2-amine functionality prior to the C4-chlorination .

This guide details the 2-(Methylthio) Route , a robust, field-proven pathway that guarantees the correct regioisomer by utilizing sulfur as a temporary activating group at C2, followed by late-stage C4 chlorination.

Part 2: Retrosynthetic Logic & Pathway Visualization

The "Regioselectivity Trap" (Why the Standard Route Fails)

Attempting direct amination of 2,4-dichloroquinazoline results in the C4-substituted product.

Figure 1: The regioselectivity trap. Direct amination favors C4 substitution due to lower LUMO energy at C4.

The Correct Pathway: The S-Methylthio Strategy

This route locks the C2 substituent in place before the C4-chlorine is introduced.

-

Cyclization: Formation of the quinazoline core with a C2-thioxo group.

-

Activation: S-methylation makes the C2 position a viable leaving group (-SMe).

-

Substitution: Piperidine displaces -SMe to install the C2-amine.

-

Chlorination: POCl3 converts the C4-carbonyl to the final C4-chloride.

Figure 2: The strategic S-Methylthio pathway ensures correct regiochemistry.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one

This step builds the heterocyclic core.

-

Reagents: Anthranilic acid (1.0 eq), Potassium thiocyanate (KSCN, 1.2 eq), Glacial acetic acid.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the isothiocyanate intermediate followed by cyclization.

Protocol:

-

Dissolve anthranilic acid (13.7 g, 100 mmol) in glacial acetic acid (100 mL).

-

Add potassium thiocyanate (11.6 g, 120 mmol) slowly.

-

Heat the mixture to reflux (approx. 118°C) for 4 hours. A solid precipitate will form.[1]

-

Cool to room temperature and pour the mixture into ice-cold water (300 mL).

-

Filter the solid, wash with water (3 x 50 mL) and cold ethanol (20 mL).

-

Yield Expectation: 85-90%.

-

QC Check: 1H NMR (DMSO-d6) should show two broad singlets for NH (approx. 12-13 ppm).

Step 2: S-Methylation to 2-(Methylthio)quinazolin-4(3H)-one

The thioxo group is a poor leaving group; S-methylation converts it into a reactive thioether.

-

Reagents: 2-Thioxo intermediate, Methyl Iodide (MeI), NaOH (aq), Ethanol.

Protocol:

-

Suspend the 2-thioxo product (17.8 g, 100 mmol) in Ethanol (150 mL) and 2N NaOH (60 mL). The solid should dissolve.[2]

-

Cool to 0-5°C in an ice bath.

-

Add Methyl Iodide (15.6 g, 110 mmol) dropwise over 20 minutes.

-

Stir at room temperature for 3 hours. A white precipitate will form.

-

Pour into water (500 mL), filter, and wash with water.

-

Yield Expectation: 80-85%.

-

Critical Note: Perform in a fume hood; MeI is toxic and volatile.

Step 3: Nucleophilic Displacement with Piperidine

Here we install the piperidine at C2. The -SMe group is displaced by the secondary amine.

-

Reagents: 2-(Methylthio)quinazolin-4(3H)-one, Piperidine (excess), Diglyme or Ethanol.

Protocol:

-

Mix 2-(methylthio)quinazolin-4(3H)-one (9.6 g, 50 mmol) with Piperidine (12.8 g, 150 mmol).

-

Solvent Choice: Use Ethanol (reflux, 24h) for milder conditions, or Diglyme (140°C, 4-6h) for faster kinetics.

-

Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (SMe) spot will disappear.

-

Cool the reaction.[3][4] If using diglyme, pour into water to precipitate. If using ethanol, concentrate in vacuo.

-

Recrystallize from Ethanol/Water.

-

Product: 2-(piperidin-1-yl)quinazolin-4(3H)-one .

-

Validation: The 1H NMR will show piperidine multiplets (1.6 ppm, 3.6 ppm) and the loss of the S-Me singlet (2.6 ppm).

Step 4: Chlorination with Phosphorus Oxychloride (POCl3)

The final step converts the C4-lactam (tautomer of 4-hydroxy) to the C4-chloride.

-

Reagents: 2-(Piperidin-1-yl)quinazolin-4(3H)-one, POCl3, N,N-Diethylaniline (Base catalyst).

Protocol:

-

Place dry 2-(piperidin-1-yl)quinazolin-4(3H)-one (2.3 g, 10 mmol) in a round-bottom flask.

-

Add POCl3 (10 mL, excess). Caution: Corrosive, reacts violently with water.

-

Add N,N-Diethylaniline (1.5 mL) as a proton scavenger to protect the piperidine nitrogen from protonation (which would deactivate the ring).

-

Reflux (105°C) for 2-4 hours. The solution will turn yellow/orange.

-

Quenching (Critical Safety Step):

-

Remove excess POCl3 by rotary evaporation (use a KOH trap).

-

Pour the residue slowly onto crushed ice/water with vigorous stirring.

-

Neutralize with saturated NaHCO3 or NH4OH to pH 8.

-

-

Extract with Dichloromethane (3 x 50 mL).

-

Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) may be required if hydrolysis products are present.

-

Final Product: 4-Chloro-2-(piperidin-1-yl)quinazoline .

Part 4: Data Summary & Troubleshooting

Comparative Analysis of Routes

| Feature | Direct SNAr (2,4-Dichloro) | S-Methylthio Route (Recommended) |

| Primary Product | 4-(Piperidin-1-yl)-2-chloro... | 4-Chloro-2-(piperidin-1-yl)... |

| Regioselectivity | Poor (Favors C4-amine) | Excellent (Directed by synthesis) |

| Step Count | 2 (Short but wrong) | 4 (Longer but accurate) |

| Purification | Difficult separation of isomers | Straightforward (Stepwise) |

Troubleshooting the Chlorination (Step 4)

| Problem | Cause | Solution |

| Low Yield | Protonation of piperidine N inhibits reaction. | Use a tertiary amine base (Diethylaniline or DIPEA) in the POCl3 mix. |

| Hydrolysis back to SM | Incomplete quenching or acidic workup. | Ensure rapid neutralization of the ice mixture; do not let the product sit in acidic aqueous solution. |

| Incomplete Reaction | Old POCl3 (hydrolyzed). | Distill POCl3 before use or use a fresh bottle. |

Part 5: References

-

Regioselectivity in Quinazolines:

-

S-Methylthio Route Methodology:

-

Chlorination Protocols:

-

"POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 2011. Link

-

Note: Provides kinetic data on the conversion of quinazolinones to chloroquinazolines using POCl3.

-

-

Piperidine Substitution Context:

-

"Synthesis and antitumor activity of novel 2-(1-substituted-piperidin-4-ylamino)quinazolines." ResearchGate, 2025. Link

-

Sources

- 1. ijpras.com [ijpras.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 5. dovepress.com [dovepress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(piperidin-1-yl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-2-(piperidin-1-yl)quinazoline, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but also the underlying scientific rationale for the experimental design and data interpretation. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a holistic understanding of the molecule's structural features. This guide is designed to be a self-validating resource, with in-text citations to authoritative sources and detailed experimental protocols.

Introduction: The Quinazoline Scaffold and Its Significance

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities.[1] The fusion of a pyrimidine ring with a benzene ring creates a versatile template for designing molecules that can interact with various biological targets. The introduction of a piperidinyl group at the 2-position and a chloro group at the 4-position of the quinazoline ring, as in 4-Chloro-2-(piperidin-1-yl)quinazoline, can significantly modulate its physicochemical properties and biological activity. Accurate and thorough spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structural integrity of such novel compounds in any research and development pipeline.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of 4-Chloro-2-(piperidin-1-yl)quinazoline.

Figure 2: Workflow for NMR spectroscopic analysis.

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for calibration. [2]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | d | 1H | H-5 |

| ~7.80 | t | 1H | H-7 |

| ~7.65 | d | 1H | H-8 |

| ~7.45 | t | 1H | H-6 |

| ~3.85 | t | 4H | H-2', H-6' (Piperidine) |

| ~1.70 | m | 6H | H-3', H-4', H-5' (Piperidine) |

Interpretation: The downfield region (7.45-8.05 ppm) is characteristic of the aromatic protons on the quinazoline ring. The upfield region shows the signals for the piperidine protons. The integration values correspond to the number of protons for each signal.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~162.5 | C-2 |

| ~161.0 | C-4 |

| ~152.0 | C-8a |

| ~134.0 | C-7 |

| ~128.5 | C-5 |

| ~127.0 | C-8 |

| ~126.5 | C-6 |

| ~122.0 | C-4a |

| ~45.0 | C-2', C-6' (Piperidine) |

| ~26.0 | C-3', C-5' (Piperidine) |

| ~24.5 | C-4' (Piperidine) |

Interpretation: The chemical shifts are consistent with the expected electronic environments of the carbon atoms in the quinazoline and piperidine rings. For instance, the carbons directly attached to nitrogen atoms (C-2, C-4, C-8a, and C-2'/C-6' of piperidine) are shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. [3]

Experimental Protocol for IR Data Acquisition

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 4-Chloro-2-(piperidin-1-yl)quinazoline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Transfer the fine powder to a pellet press and apply pressure to form a translucent pellet. [2] Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2930, ~2850 | Strong | Aliphatic C-H stretch (Piperidine) |

| ~1610, ~1560 | Strong | C=N and C=C stretching (Quinazoline ring) |

| ~1490 | Medium | Aromatic C=C stretch |

| ~1100 | Strong | C-N stretch |

| ~760 | Strong | C-Cl stretch |

Interpretation: The presence of both aromatic and aliphatic C-H stretches confirms the existence of both the quinazoline and piperidine moieties. The strong absorptions in the 1610-1490 cm⁻¹ region are characteristic of the quinazoline ring system. The band at approximately 760 cm⁻¹ is indicative of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. [4]

Experimental Protocol for MS Data Acquisition

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source.

Mass Spectral Data

| m/z (mass-to-charge ratio) | Interpretation |

| 247.73 | [M]⁺, Molecular ion |

| 249.73 | [M+2]⁺, Isotopic peak for ³⁷Cl |

| 212.73 | [M-Cl]⁺ |

| 163.60 | [M-Piperidine]⁺ |

Interpretation: The molecular ion peak at m/z 247.73 corresponds to the molecular weight of 4-Chloro-2-(piperidin-1-yl)quinazoline. The presence of a significant [M+2] peak at approximately one-third the intensity of the molecular ion peak is a clear indicator of the presence of one chlorine atom. The other fragments provide further evidence for the proposed structure.

Figure 3: Proposed fragmentation pathway for 4-Chloro-2-(piperidin-1-yl)quinazoline.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of 4-Chloro-2-(piperidin-1-yl)quinazoline. The data presented in this guide are consistent with the proposed chemical structure and serve as a valuable reference for researchers working with this compound. The detailed protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results.

References

-

MDPI. (2022, August 30). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

-

SciSpace. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Retrieved from [Link]

-

DSpace Repository. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Retrieved from [Link]

-

Taylor & Francis. (2013, March 6). Spectral Characterization of Novel 3-Phenyl-2-Substituted Quinazoline and Fused Quinazoline Derivatives. Retrieved from [Link]

-

MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 4-Chloro-2-(piperidin-1-yl)quinazoline

Preamble: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] This bicyclic aromatic system, composed of a benzene ring fused to a pyrimidine ring, serves as a versatile scaffold for the design of potent and selective therapeutic agents.[2][3] Among its numerous applications, the quinazoline framework has proven particularly fruitful in the development of kinase inhibitors for oncology.[3][4][5] The strategic positioning of a chloro group at the 4-position of the quinazoline ring renders this site highly susceptible to nucleophilic substitution, providing a critical handle for the facile introduction of diverse functionalities to modulate biological activity and pharmacokinetic properties.[1][6] This guide will delve into the anticipated mechanism of action of a specific derivative, 4-Chloro-2-(piperidin-1-yl)quinazoline, by leveraging the extensive knowledge base surrounding structurally related quinazoline-based kinase inhibitors. While direct, comprehensive studies on this exact molecule are not prevalent in the public domain, its structural features allow for a well-supported, deductive exploration of its likely biological function and the experimental methodologies required for its validation.

Synthetic Strategy: A Gateway to Functional Diversity

The synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline is predicated on established and robust chemical transformations centered around the quinazoline core. The general approach involves the initial formation of a quinazolinone precursor, followed by chlorination at the 4-position. This activated intermediate is then poised for nucleophilic substitution with piperidine.

General Synthetic Workflow

The synthesis can be logically broken down into three key stages, each amenable to a variety of specific reagents and conditions.

Caption: A generalized three-step synthetic workflow for 4-substituted-2-(piperidin-1-yl)quinazolines.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(piperidin-1-yl)quinazolin-4(3H)-one

A common route to the quinazolinone precursor involves the condensation of anthranilic acid or its derivatives with a suitable piperidine-containing reactant.

-

To a solution of anthranilamide in a suitable solvent such as dioxane, add piperidine-1-carboximidamide.

-

The reaction mixture is heated under reflux for several hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a non-polar solvent (e.g., hexane) and dried under vacuum to yield 2-(piperidin-1-yl)quinazolin-4(3H)-one.

Step 2: Chlorination to 4-Chloro-2-(piperidin-1-yl)quinazoline

The conversion of the quinazolinone to the 4-chloro derivative is a critical activation step.

-

Suspend 2-(piperidin-1-yl)quinazolin-4(3H)-one in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]

-

The mixture is refluxed for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

-

After the reaction is complete, the excess chlorinating agent is carefully removed by distillation under reduced pressure.[1]

-

The residue is quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting solid is filtered, washed with cold water, and dried to afford the target compound, 4-Chloro-2-(piperidin-1-yl)quinazoline.

Step 3: Nucleophilic Aromatic Substitution (Illustrative for Analogue Synthesis)

While the target compound is synthesized in the preceding step, this step is crucial for generating a library of analogues for structure-activity relationship (SAR) studies by replacing the chloro group.

-

Dissolve 4-Chloro-2-(piperidin-1-yl)quinazoline and the desired amine (1-2 equivalents) in a suitable solvent like isopropanol or DMF.[1]

-

If the amine is a hydrochloride salt, a non-nucleophilic base such as diisopropylethylamine (DIPEA) is added.[1]

-

The reaction mixture is heated to reflux for 4-24 hours, with progress monitored by TLC.[1]

-

Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the final 4-aminoquinazoline derivative.

Postulated Mechanism of Action: Inhibition of Protein Kinases

The vast body of literature on quinazoline derivatives points towards their function as inhibitors of protein kinases, particularly those involved in cellular signaling pathways that are often dysregulated in cancer.[1][3][4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.

The Kinase Inhibition Hypothesis

It is hypothesized that 4-Chloro-2-(piperidin-1-yl)quinazoline, and more likely its 4-amino derivatives, will function as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Platelet-Derived Growth Factor Receptor (PDGFR).[6][7][8][9] The quinazoline core mimics the adenine ring of ATP, while the substituent at the 4-position projects into the active site, forming key interactions that determine potency and selectivity.

Caption: Binding model of a quinazoline inhibitor within a kinase ATP pocket.

Key Structural Determinants of Activity

-

The Quinazoline Core: Forms crucial hydrogen bonds with the "hinge region" of the kinase domain, a conserved structural motif in ATP-binding sites.

-

The 2-Piperidinyl Group: This moiety likely occupies a solvent-exposed region or a less constrained pocket, influencing solubility and potentially interacting with nearby residues.

-

The 4-Chloro Group: As a leaving group, it is the synthetic handle for introducing the primary pharmacophore that will interact with the deeper regions of the ATP pocket. In its final form as a 4-amino derivative, this substituent is critical for determining selectivity and potency against different kinases.

Experimental Validation of the Mechanism of Action

A systematic approach is required to validate the presumed mechanism of action. This involves a tiered screening cascade, from biochemical assays to cell-based and in vivo studies.

Tier 1: Biochemical Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits the enzymatic activity of a panel of purified kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable kinase substrate (e.g., a generic peptide), and varying concentrations of the test compound (e.g., 4-amino derivatives of the title compound).

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

-

ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.

-

Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

| Compound | Target Kinase | IC₅₀ (nM) |

| Derivative A | EGFR | 50 |

| Derivative A | VEGFR-2 | 750 |

| Derivative B | PDGFRβ | 120 |

| Derivative B | c-Kit | >10,000 |

Table 1: Representative data from a biochemical kinase inhibition screen.

Tier 2: Cellular Proliferation and Signaling Assays

Once a direct inhibitory effect on a kinase is established, the next step is to assess the compound's effect on cancer cells that are dependent on the target kinase for their growth and survival.

Protocol: Anti-Proliferative Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells known to overexpress the target kinase (e.g., A549 cells for EGFR) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Western Blot for Phospho-Protein Analysis

This experiment directly assesses whether the compound inhibits the target kinase's activity within the cell.

-

Cell Treatment: Treat cancer cells with the test compound for a short period (e.g., 1-2 hours).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and the total form of the kinase.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the level of target inhibition.

Caption: Inhibition of an RTK signaling pathway by a quinazoline derivative.

Conclusion and Future Directions

While the precise mechanism of action for 4-Chloro-2-(piperidin-1-yl)quinazoline has not been explicitly detailed in the literature, its chemical structure strongly suggests a role as a precursor to potent kinase inhibitors. The synthetic accessibility of the 4-chloro position allows for the creation of extensive libraries of 4-aminoquinazoline derivatives, which are well-established as ATP-competitive inhibitors of various receptor tyrosine kinases. The experimental workflows outlined in this guide provide a robust framework for validating this hypothesis, from initial biochemical screening to the assessment of cellular activity and target engagement. Future research should focus on the synthesis and screening of a focused library of analogues derived from this scaffold to identify specific kinase targets and to optimize for potency, selectivity, and drug-like properties, thereby unlocking the full therapeutic potential of this promising chemical series.

References

- The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. (n.d.). ScienceDirect.

- Synthesis, characterization and anticonvulsant activity of substituted 4- chloro-2-(4-piperazin-1-YL) quinazolines. (n.d.). ResearchGate.

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI.

- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies.

- Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. (2025). International Journal of Scientific Research & Technology.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). National Center for Biotechnology Information.

- Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). National Center for Biotechnology Information.

- Application Notes and Protocols for 4-Chloro-2-pyridin-3-ylquinazoline in Medicinal Chemistry. (n.d.). Benchchem.

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect.

- Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives as Antimicrobial Agents. (2024). Galaxy Publication.

- Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. (2004). PubMed.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 9. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Targeting & Strategic Utilization of 4-Chloro-2-(piperidin-1-yl)quinazoline

The following technical guide details the therapeutic potential, chemical reactivity, and strategic application of 4-Chloro-2-(piperidin-1-yl)quinazoline (CAS 134962-82-6).

Executive Summary

4-Chloro-2-(piperidin-1-yl)quinazoline represents a specialized electrophilic scaffold within the quinazoline class of pharmacophores. Unlike the canonical 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) used in oncology, this molecule features a reactive chlorine at the C4 position and a piperidine ring at the C2 position.

This specific substitution pattern positions the molecule as a critical "divergent intermediate." It is rarely the final therapeutic agent due to the hydrolytic instability and reactivity of the C4-Cl bond. Instead, it serves as a high-value precursor for synthesizing Alpha-1 Adrenergic Antagonists , Tyrosine Kinase Inhibitors (TKIs) , and novel Multi-Target Directed Ligands (MTDLs) for neurodegeneration.

Key Technical Insight: The synthesis of this specific isomer (4-Cl, 2-Pip) challenges standard regiochemical rules, as the C4 position of 2,4-dichloroquinazoline is kinetically more reactive than C2. Accessing this scaffold implies a controlled synthetic route (e.g., C4 protection or specific steric control), making it a valuable, non-trivial building block for accessing "Type II" kinase binding modes or specific GPCR pockets.

Chemical Identity & Regiochemical Paradox

To effectively utilize this scaffold, researchers must understand its unique position in quinazoline chemistry.

| Property | Specification |

| Chemical Name | 4-Chloro-2-(piperidin-1-yl)quinazoline |

| CAS Registry | 134962-82-6 |

| Molecular Formula | C₁₃H₁₄ClN₃ |

| Molecular Weight | 247.72 g/mol |

| Core Reactivity | C4-Cl: Highly electrophilic (S_NAr susceptible). C2-Piperidine: Lipophilic, sterically bulky, basic center. |

| Regiochemical Status | "Reverse" Isomer. Standard Reaction: 2,4-Dichloroquinazoline + Piperidine → 2-Chloro-4-(piperidin-1-yl)quinazoline (Major). Target Molecule: Requires specific synthesis to retain C4-Cl while substituting C2. |

The "Warhead" Mechanism

The C4-Chlorine atom functions as a displacement "warhead." In drug design, this atom is intended to be substituted by a nucleophile (amine, phenol, thiol) that confers specificity to the biological target.

-

If retained (Rare): It acts as a covalent modifier of cysteine residues (e.g., in irreversible enzyme inhibition), though its reactivity is often too indiscriminate for systemic use.

-

If substituted (Standard): It allows the attachment of the "specificity element" (e.g., an aniline for kinase hinge binding).

Potential Therapeutic Targets (Via Derivatization)

The therapeutic utility of 4-Chloro-2-(piperidin-1-yl)quinazoline is realized upon converting the C4-Cl group into a functional motif. The 2-piperidine group acts as a "selectivity filter," directing the resulting molecule toward specific protein pockets.

Target Class A: Alpha-1 Adrenergic Receptors (Cardiovascular & BPH)

The 2-amino-quinazoline core is the pharmacophore of "Prazosin-like" alpha-blockers used for hypertension and benign prostatic hyperplasia (BPH).

-

Mechanism: The quinazoline ring binds the receptor's orthosteric site. The C2-amine (here, piperidine) extends into an auxiliary pocket, improving affinity and solubility.

-

Transformation: Reacting 4-Chloro-2-(piperidin-1-yl)quinazoline with ammonia or a primary amine yields 4-amino-2-(piperidin-1-yl)quinazoline .

-

Therapeutic Relevance: High affinity for

and

Target Class B: Tyrosine Kinases (EGFR / VEGFR)

While most EGFR inhibitors (e.g., Gefitinib) have small substituents at C2 (to avoid steric clash with the solvent channel), certain mutant-selective or dual-kinase inhibitors utilize bulky C2 groups to induce conformational changes in the ATP-binding pocket.

-

Mechanism: The quinazoline N1 accepts a hydrogen bond from the hinge region (Met793 in EGFR). The C4-substituent (added via the Cl displacement) extends into the hydrophobic back pocket.

-

Role of 2-Piperidine: It can interact with the ribose-binding pocket or solvent interface residues (e.g., Cys797 region), potentially altering selectivity against wild-type vs. mutant kinases.

Target Class C: Cholinesterases (Alzheimer's Disease)

Recent studies (See Reference 1) highlight quinazoline-piperidine hybrids as Multi-Target Directed Ligands (MTDLs).

-

Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

-

Mechanism: The piperidine moiety mimics the cationic head of acetylcholine, binding to the Catalytic Anionic Site (CAS) or Peripheral Anionic Site (PAS) of the enzyme. The quinazoline core provides pi-stacking interactions with aromatic residues (e.g., Trp286).

Visualization: Strategic Derivatization Pathways

The following diagram illustrates the divergent synthesis pathways starting from the 4-Chloro-2-(piperidin-1-yl)quinazoline scaffold to access distinct therapeutic classes.

Caption: Divergent synthesis map showing the conversion of the 4-Cl scaffold into three distinct pharmacological classes via Nucleophilic Aromatic Substitution (

Experimental Methodologies

To validate the therapeutic potential of this scaffold, the following experimental workflows are recommended. These protocols prioritize the preservation of the regiochemistry and the efficient displacement of the C4-Chlorine.

Protocol 1: Regioselective Synthesis Verification (The "Reverse" Challenge)

Objective: Confirm that the starting material is indeed 4-Chloro-2-(piperidin-1-yl)quinazoline and not the more common 2-Chloro-4-(piperidin-1-yl)quinazoline isomer.

-

Analytical Method:

-NMR and -

Diagnostic Peak:

-

C4-Substitution (Wrong Isomer): The proton at position H5 (periposition) will show a significant upfield shift due to the shielding effect of the electron-donating amine at C4.

-

C2-Substitution (Correct Isomer): The H5 proton remains deshielded (downfield, ~8.1-8.3 ppm) because the electron-withdrawing C4-Cl is still present.

-

-

Validation Step: Run NOESY (Nuclear Overhauser Effect Spectroscopy). If the piperidine protons show NOE correlation with the quinazoline H5, the piperidine is at C4 (Wrong Isomer). If NOE is absent, it supports C2 placement.

Protocol 2: Derivatization for Kinase Inhibition

Objective: Synthesize a potential EGFR inhibitor by displacing the C4-Cl with 3-chloro-4-fluoroaniline.

-

Reagents: 4-Chloro-2-(piperidin-1-yl)quinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq).

-

Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

-

Conditions: Reflux at 80-85°C for 3-6 hours.

-

Note: No external base is required initially; the reaction generates HCl, which catalyzes the substitution by protonating the N3, making C4 more electrophilic.

-

-

Workup: Cool to room temperature. The product usually precipitates as the hydrochloride salt. Filter and wash with cold iPrOH.

-

Free Base Generation: Suspend the salt in water, adjust pH to ~8 with

, and extract with Ethyl Acetate.

Protocol 3: In Silico Docking (Target Prediction)

Objective: Assess binding affinity before synthesis.

-

Software: AutoDock Vina or Schrödinger Glide.

-

Protein Structures (PDB):

-

EGFR: 1M17 (Erlotinib-bound).

-

AChE: 4EY7 (Donepezil-bound).

-

-

Grid Box: Center on the co-crystallized ligand.

-

Scoring Criteria: Look for Binding Energy < -8.5 kcal/mol.

-

Critical Interaction: Verify the formation of a Hydrogen Bond between the Quinazoline N1 and the Hinge Region backbone (e.g., Met793).

References

-

Dutta, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. Link

-

Mphahlele, M. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 29(24), 6021.[1] Link[1]

-

Heath, J. A., et al. (2004). Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent inhibitors of PDGF receptor. Bioorganic & Medicinal Chemistry Letters, 14(19), 4867-4872. Link

-

BOC Sciences. (n.d.). 4-Chloro-2-(piperidin-1-yl)quinazoline Product Page.

-

Donka, S. B., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. BMC Chemistry. Link

Sources

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

Abstract

The quinazoline ring system, a bicyclic aromatic heterocycle, represents one of the most significant "privileged scaffolds" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs targeting a wide array of biological targets. This in-depth guide provides a technical overview for researchers and drug development professionals, exploring the fundamental chemistry, pharmacological significance, and therapeutic applications of the quinazoline core. We will delve into the synthetic strategies for creating quinazoline libraries, analyze the critical structure-activity relationships (SAR) that govern their biological activity, and present case studies of blockbuster drugs. Furthermore, this guide will provide detailed experimental protocols, data-driven insights, and a forward-looking perspective on the evolving role of this remarkable scaffold in the future of medicine.

Introduction: The Rise of a Privileged Scaffold

The story of quinazoline in medicine is a testament to the power of heterocyclic chemistry. First synthesized in 1869, its therapeutic potential was not fully realized until the mid-20th century. The quinazoline framework consists of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. This arrangement confers a unique combination of rigidity, planarity, and rich electronic features, making it an ideal platform for interacting with biological macromolecules.

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity, thereby serving as a versatile template for drug discovery. The quinazoline core is a quintessential example of such a scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, while the fused aromatic system provides a surface for π-π stacking and hydrophobic interactions, crucial recognition elements for protein binding.

Physicochemical Properties of the Quinazoline Core:

-

Aromaticity: The fused ring system is fully aromatic, contributing to its chemical stability.

-

Basicity: The nitrogen atoms (N1 and N3) are weakly basic, with pKa values that allow for potential protonation under physiological conditions, influencing solubility and receptor interactions.

-

Substitution Sites: The core offers multiple positions (e.g., C2, C4, C6, C7) for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This synthetic tractability is a key reason for its prevalence in drug discovery campaigns.

The Chemistry of Quinazolines: Synthesis and Functionalization

The construction of the quinazoline core is a well-established field, with numerous named reactions providing access to a diverse range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

-

Niementowski Quinazoline Synthesis: This is a classic and widely used method that involves the condensation of anthranilic acid (or its derivatives) with a formamide. The reaction is typically carried out at high temperatures and provides a straightforward entry into 4(3H)-quinazolinones.

-

Friedländer Annulation: This method involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group (e.g., a ketone or ester), typically under acid or base catalysis. It is a powerful method for constructing the quinazoline ring system.

Modern and Green Synthetic Approaches

Recent advancements have focused on developing more efficient, sustainable, and versatile methods. These include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and often leads to cleaner reaction profiles compared to conventional heating.

-

Catalytic Methods: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are now routinely employed to functionalize pre-formed quinazoline cores, allowing for the rapid generation of compound libraries.

-

Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach where three or more reactants combine in a single pot to form the quinazoline product, minimizing waste and simplifying purification.

General Experimental Protocol: Microwave-Assisted Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a common workflow for synthesizing a key intermediate in many kinase inhibitor programs, starting from 2-amino-4,5-dimethoxybenzoic acid.

Step 1: Synthesis of 6,7-dimethoxy-3H-quinazolin-4-one

-

To a 10 mL microwave vial, add 2-amino-4,5-dimethoxybenzoic acid (1.0 g, 5.07 mmol) and formamide (5 mL).

-

Seal the vial and heat the mixture in a microwave reactor at 180°C for 30 minutes.

-

After cooling to room temperature, add water (20 mL) to the reaction mixture.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the product as a white solid.

Step 2: Chlorination to form 4-chloro-6,7-dimethoxyquinazoline

-

In a round-bottom flask, suspend the 6,7-dimethoxy-3H-quinazolin-4-one (1.0 g, 4.85 mmol) in thionyl chloride (5 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Heat the mixture to reflux for 4 hours, during which the solid will dissolve.

-

Cool the reaction to room temperature and carefully quench the excess thionyl chloride by slowly adding the mixture to crushed ice.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The resulting solid is collected by filtration, washed with water, and dried to afford the chlorinated product.

Step 3: Nucleophilic Substitution to form the 4-Anilinoquinazoline

-

In a sealed vial, dissolve the 4-chloro-6,7-dimethoxyquinazoline (100 mg, 0.44 mmol) and 3-chloro-4-fluoroaniline (77 mg, 0.53 mmol) in 2-propanol (3 mL).

-

Heat the reaction mixture at 80°C for 2 hours.

-

Cool the mixture, and collect the precipitated solid by filtration. Wash with cold 2-propanol and dry to yield the final 4-anilinoquinazoline product.

Pharmacological Significance: A Privileged Scaffold in Drug Discovery

The versatility of the quinazoline scaffold is evident from the broad range of its biological activities, which include anticancer, antibacterial, antiviral, anti-inflammatory, and cardiovascular effects. A significant portion of its success, particularly in oncology, is due to its effectiveness as a kinase inhibitor.

Mechanism of Action Deep Dive: Targeting the EGFR Kinase Domain

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in regulating cell growth and proliferation. Its hyperactivity is a hallmark of many cancers, making it a prime therapeutic target. Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, are designed to compete with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.

The key interactions are:

-

The N1 atom of the quinazoline core forms a critical hydrogen bond with the "hinge" region of the kinase (specifically, with the backbone NH of a methionine residue). This interaction anchors the inhibitor in the active site.

-

The fused aromatic ring system sits deep within the ATP-binding pocket, engaging in hydrophobic and van der Waals interactions with surrounding amino acid residues.

-

The substituent at the C4 position (typically an anilino group) projects out of the pocket and provides an additional vector for optimizing potency and selectivity against different kinases.

Caption: Mechanism of quinazoline-based EGFR inhibition.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the quinazoline scaffold has led to a deep understanding of the features required for potent kinase inhibition. The table below summarizes key SAR findings for EGFR inhibitors.

| Position | Modification | Effect on Activity | Rationale |

| C4 | Small aniline group (e.g., 3-chloro-4-fluoroaniline) | Increases Potency | Optimizes interactions with the solvent-exposed region and can confer selectivity. |

| C6, C7 | Small, electron-donating groups (e.g., methoxy) | Increases Potency | Enhances binding affinity, potentially by modulating the electronics of the ring system and improving solubility. |

| N1 | Unsubstituted | Essential | The N1 nitrogen is the primary hydrogen bond acceptor with the kinase hinge region. Substitution ablates activity. |

| C2 | Hydrogen or small alkyl group | Generally Tolerated | This position is less critical for binding but can be used to modulate physical properties. Large groups are detrimental. |

Case Studies of FDA-Approved Quinazoline Drugs

The clinical success of the quinazoline scaffold is undeniable. Several drugs based on this core have achieved blockbuster status and have had a profound impact on patient care.

| Drug Name (Brand) | Target(s) | Therapeutic Indication | Year of First Approval |

| Prazosin (Minipress) | α1-adrenergic receptor | Hypertension, Benign Prostatic Hyperplasia | 1976 |

| Gefitinib (Iressa) | EGFR | Non-Small Cell Lung Cancer (NSCLC) | 2003 |

| Erlotinib (Tarceva) | EGFR | NSCLC, Pancreatic Cancer | 2004 |

| Lapatinib (Tykerb) | EGFR, HER2 | Breast Cancer | 2007 |

| Vandetanib (Caprelsa) | VEGFR, EGFR, RET | Medullary Thyroid Cancer | 2011 |

| Afatinib (Gilotrif) | EGFR, HER2, HER4 (irreversible) | NSCLC | 2013 |

Future Perspectives and Emerging Applications

While kinase inhibition remains a major focus, the utility of the quinazoline scaffold is expanding into new and exciting areas of drug discovery.

-

Covalent Inhibitors: The development of second-generation EGFR inhibitors like Afatinib, which forms an irreversible covalent bond with a cysteine residue in the active site, demonstrates the scaffold's adaptability. This strategy can lead to increased potency and duration of action.

-

PROTACs and Molecular Glues: The quinazoline core is being explored as a warhead or ligand component in Proteolysis Targeting Chimeras (PROTACs). These novel therapeutic modalities hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins entirely, rather than just inhibiting them.

-

New Therapeutic Areas: Researchers are actively investigating quinazoline derivatives for their potential in treating neurodegenerative diseases (e.g., Alzheimer's), infectious diseases (as antibacterial and antiviral agents), and complex inflammatory disorders.

The following workflow illustrates a typical drug discovery cascade for developing a novel quinazoline-based therapeutic.

Caption: A typical drug discovery workflow for quinazoline-based drugs.

Conclusion

The quinazoline scaffold is a powerful and enduring platform in medicinal chemistry. Its synthetic accessibility, coupled with its ability to engage in key molecular interactions with a diverse range of biological targets, has cemented its status as a truly privileged structure. From its early use in cardiovascular medicine to its transformative role in targeted cancer therapy, the quinazoline core continues to be a source of innovation. As drug discovery ventures into new modalities like covalent inhibitors and targeted protein degradation, the remarkable versatility of the quinazoline scaffold ensures that it will remain at the forefront of therapeutic development for years to come.

References

-

M. A. Ansari, S. Singh, P. Singh, M. K. Singh. (2023). Quinazoline as a Privileged Scaffold in the design of Anticancer Agents: A Decade of development from 2011 to 2021. European Journal of Medicinal Chemistry. [Link]

-

W. A. L. van Otterlo, G. S. Singh. (2020). Privileged Scaffolds in Medicinal Chemistry. MDPI. [Link]

-

J. P. Wolfe, H. Tomori, J. Sadighi, J. Yin, S. L. Buchwald. (2000). Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. Journal of Organic Chemistry. [Link]

-

M. Asif. (2014). A review on diverse biological activities of 1,4-benzodiazepine fused with a quinazoline ring system. Journal of Analytical & Pharmaceutical Research. [Link]

-

W. J. Zong, T. T. Zhou, Y. B. Chen, M. L. Li, Y. Wang. (2022). The emergence of quinazoline-based derivatives as anticancer agents in clinical trials. European Journal of Medicinal Chemistry. [Link]

-

S. D. Bryant, A. D. Westwell. (2006). Recent advances in the medicinal chemistry of 4-anilinoquinazolines. Current Opinion in Drug Discovery & Development. [Link]

In silico modeling of 4-Chloro-2-(piperidin-1-yl)quinazoline binding

An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-2-(piperidin-1-yl)quinazoline Binding

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its versatile interactions with a range of biological targets, most notably protein kinases.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to model the binding of a representative derivative, 4-Chloro-2-(piperidin-1-yl)quinazoline, to a therapeutically relevant protein target. Moving beyond a simple list of instructions, this document elucidates the scientific rationale behind each step, from initial system preparation to advanced binding free energy calculations. It is designed for researchers, computational chemists, and drug development professionals seeking to apply or better understand the nuances of modern in silico drug discovery workflows. We will utilize a well-characterized protein kinase, Epidermal Growth Factor Receptor (EGFR), as a representative target to illustrate the complete modeling cascade.

Introduction: The Rationale for In Silico Investigation

Computational modeling has transitioned from a supplementary tool to an indispensable pillar in modern drug discovery.[4] It provides a microscopic view of molecular interactions that are often inaccessible through purely experimental means. For a molecule like 4-Chloro-2-(piperidin-1-yl)quinazoline, in silico modeling allows us to:

-

Predict Binding Conformation: Determine the most likely three-dimensional orientation (pose) of the ligand within the protein's binding site.

-

Elucidate Key Interactions: Identify the specific amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the protein-ligand complex.

-

Estimate Binding Affinity: Quantify the strength of the interaction, providing a theoretical correlate to experimental values like IC₅₀ or Kᵢ.

-

Guide Rational Drug Design: Use the structural and energetic insights gained to propose modifications to the ligand that could enhance its potency or selectivity.

This guide is structured to follow a logical progression, mirroring a typical computational research project, from initial setup and hypothesis generation (docking) to dynamic refinement and validation (molecular dynamics and free energy calculations).

Caption: Overall In Silico Modeling Workflow.

Phase 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of all subsequent steps is critically dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.

Protein Target Preparation

Expertise & Experience: The choice of the initial protein structure is a critical decision. One must look for a high-resolution crystal structure (ideally < 2.5 Å) from the Protein Data Bank (PDB). It is crucial to examine the structure for completeness, check for missing residues or loops, and understand the biological context (e.g., is it in an active or inactive conformation?). For this guide, we select the EGFR kinase domain (PDB ID: 2GS2), which is co-crystallized with a quinazoline-based inhibitor, providing a valuable reference.

Protocol 1: Receptor Preparation Workflow

-

Obtain Structure: Download the PDB file (e.g., 2GS2.pdb) from the PDB database.

-

Initial Cleaning: Remove all non-essential components. This includes water molecules, co-solvents, and any co-crystallized ligands. The rationale is to start with a clean binding site to avoid interference during docking.

-

Protonation State Assignment: Add hydrogen atoms to the protein. This step is vital as hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining hydrogen bond networks. Tools like H++ or the pdb2pqr server can be used to assign protonation states at a physiological pH (e.g., 7.4).

-

Assign Atomic Charges: Apply a force field to assign partial atomic charges to all atoms. Widely used protein force fields include AMBER (ff14SB) and CHARMM (CHARMM36m). This step is fundamental for calculating electrostatic interactions.

-

Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure. This helps to relieve any steric clashes or unfavorable geometries that may exist in the static crystal structure.

Ligand Preparation

Expertise & Experience: The ligand, 4-Chloro-2-(piperidin-1-yl)quinazoline, must be converted from a 2D representation to a robust, low-energy 3D conformation with accurate atomic charges. Using an inappropriate conformation or charge model is a common source of error.

Protocol 2: Ligand Preparation Workflow

-

Generate 3D Structure: Use a chemical drawing tool like ChemDraw or an online tool to generate the 2D structure from its name or SMILES string. Convert this to a 3D structure.

-

Energy Minimization: Perform a thorough geometry optimization using a quantum mechanical (e.g., DFT with B3LYP/6-31G*) or a high-quality molecular mechanics method (e.g., MMFF94 force field). This ensures the ligand is in a low-energy, sterically favorable conformation.[5]

-

Charge Calculation: Calculate partial atomic charges. For small molecules, the RESP or AM1-BCC charge models are generally recommended as they are designed to be compatible with common biomolecular force fields.

-

File Format Conversion: Save the prepared ligand in a format required by the docking software (e.g., .mol2 or .pdbqt).

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[1][4] It involves two main components: a search algorithm to generate various poses and a scoring function to rank them.[2]

Trustworthiness: A docking protocol must be validated. A common method is "re-docking," where the co-crystallized ligand is extracted from the PDB file and docked back into the receptor. If the docking software can reproduce the crystallographic pose with a low Root Mean Square Deviation (RMSD) (< 2.0 Å), the protocol is considered reliable for docking similar ligands.

Caption: Molecular Docking Workflow.

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand: Convert the prepared protein and ligand files to the PDBQT format using AutoDock Tools (ADT). This format includes atomic charges and atom type definitions.

-

Define the Binding Site (Grid Box): Define a 3D grid box that encompasses the entire binding site of the target protein. For a known target like EGFR, this box is centered on the location of the co-crystallized inhibitor. The size of the box is a critical parameter; it should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

-

Configure Docking Parameters: Create a configuration file specifying the input files, the center and size of the grid box, and the exhaustiveness parameter, which controls the thoroughness of the search.

-

Run Docking: Execute the docking calculation using a program like AutoDock Vina.

-

Analyze Results: Vina will output a set of binding poses (typically 9-10), ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is the most probable binding mode. Analyze this pose visually using software like PyMOL or VMD to identify key interactions with active site residues.

| Pose ID | Binding Affinity (kcal/mol) | Key Interactions with EGFR |

| 1 | -9.8 | H-bond with Met793, Hydrophobic contacts with Leu718, Val726, Ala743 |

| 2 | -9.5 | H-bond with Thr790, π-π stacking with Phe856 |

| 3 | -9.1 | Hydrophobic contacts with Leu844, Cys797 |

Table 1: Hypothetical docking results for 4-Chloro-2-(piperidin-1-yl)quinazoline with the EGFR kinase domain. Lower energy scores indicate better predicted affinity.

Phase 3: Molecular Dynamics - Capturing Biological Dynamics

While docking provides a static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the time-evolution of the protein-ligand complex, providing insights into its stability and the dynamic nature of its interactions.[6]

Expertise & Experience: An MD simulation refines the docked pose. It allows both the ligand and the protein to adjust their conformations in a simulated aqueous environment, leading to a more realistic representation of the complex. A common pitfall is running simulations that are too short to observe meaningful conformational changes or to achieve convergence. For protein-ligand systems, simulations of at least 100 nanoseconds are often required.

Protocol 4: MD Simulation using GROMACS

-

System Building:

-

Complex Creation: Combine the coordinates of the top-ranked docked pose and the prepared protein.

-

Force Field: Choose a consistent force field for both protein (e.g., AMBER ff14SB) and ligand (e.g., GAFF2). Ligand parameters are generated using tools like antechamber.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent.

-

Equilibration: This is a crucial two-step process to bring the system to the desired temperature and pressure.[7]

-

NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. The density of the system will stabilize during this phase.

-

-

Production MD: Release the position restraints and run the simulation for the desired length of time (e.g., 100 ns), saving the coordinates (trajectory) at regular intervals.

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the simulation has reached equilibrium.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Analyze the trajectory to determine the stability and frequency of specific interactions (e.g., hydrogen bonds) observed in the docking pose.

-

Phase 4: Binding Free Energy Calculation

MD simulations can be further leveraged to provide a more accurate estimate of binding affinity than docking scores. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between accuracy and computational cost.

Expertise & Experience: MM/GBSA calculates the binding free energy by averaging energetic contributions over a portion of the MD trajectory.[8] It is considered more reliable than docking scores because it accounts for solvation effects and entropic contributions to some extent. However, it is an endpoint method and less rigorous than alchemical free energy calculations.[9][10]

Protocol 5: MM/GBSA Calculation

-

Select Trajectory Frames: Extract snapshots (frames) from the stable portion of the production MD trajectory (e.g., the last 50 ns).

-

Calculate Energy Components: For each frame, calculate the following energy terms for the complex, the receptor, and the ligand individually:

-

Molecular Mechanics Energy (van der Waals, electrostatic)

-

Polar Solvation Energy (calculated using a Generalized Born model)

-

Non-polar Solvation Energy (often calculated based on solvent-accessible surface area, SASA)

-

-

Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated using the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

| Energy Component | Average Contribution (kcal/mol) |

| ΔE_van_der_Waals | -45.7 |

| ΔE_electrostatic | -28.3 |

| ΔG_polar_solvation | +35.1 |

| ΔG_nonpolar_solvation | -4.5 |

| ΔG_bind (MM/GBSA) | -43.4 |

Table 2: Hypothetical MM/GBSA binding free energy results for the protein-ligand complex, averaged over the simulation trajectory. The negative value indicates a favorable binding process.

Conclusion and Future Directions

This guide has outlined a multi-step computational workflow for modeling the binding of 4-Chloro-2-(piperidin-1-yl)quinazoline to a representative protein kinase target. By progressing from static docking to dynamic simulation and free energy calculations, we can build a comprehensive model of the binding event. The insights derived—the specific binding pose, the key stabilizing interactions, and the estimated binding affinity—provide a robust, data-driven foundation for subsequent experimental validation and for guiding the next cycle of lead optimization in a drug discovery campaign. It is imperative to remember that computational predictions are hypotheses; their ultimate validation lies in their ability to accurately predict the results of wet-lab experiments.

References

- On Free Energy Calculations in Drug Discovery - PMC. (2025). Vertex AI Search.

- Modern Alchemical Free Energy Methods for Drug Discovery Explained - York Lab. (2023). Vertex AI Search.

- Free Energy Methods in Drug Discovery—Introduction | ACS Symposium Series. (2021). Vertex AI Search.

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. Vertex AI Search.

- Free energy calculations for drug design with FEP+ - Schrödinger. Vertex AI Search.

- Free energy methods and digital transformation of drug discovery - Chemistry World. (2025). Vertex AI Search.

- Molecular Simulation of Protein-Ligand Complexes - Nottingham ePrints. Vertex AI Search.

- Simulating Protein-Ligand Complexes using Open Source tools. (2025). Vertex AI Search.

- GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. Vertex AI Search.

- In-Silico Interaction Studies of Quinazolinone Derivatives for Their Inhibitory Action on Breast Cancer. Vertex AI Search.

- Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases - Benchchem. Vertex AI Search.

- GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. Vertex AI Search.

- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. Vertex AI Search.

- Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - Frontiers. (2025). Vertex AI Search.

- Modified AutoDock for accurate docking of protein kinase inhibitors - Shok

- Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI. (2026). Vertex AI Search.

- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - PMC. (2026). Vertex AI Search.

Sources

- 1. benchchem.com [benchchem.com]

- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. Frontiers | Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives [frontiersin.org]

- 5. Simulating Protein-Ligand Complexes using Open Source tools [k-nom.com]

- 6. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 8. mdpi.com [mdpi.com]

- 9. On Free Energy Calculations in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Preliminary Cytotoxicity Screening of Quinazoline Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of novel quinazoline derivatives. It emphasizes the scientific rationale behind experimental choices, ensuring methodological robustness and data integrity.

Introduction: The Therapeutic Promise of Quinazoline Derivatives